molecular formula C8H7BrF3NO B1412093 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227576-02-4

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412093
CAS No.: 1227576-02-4
M. Wt: 270.05 g/mol
InChI Key: LMJANZXEVWKZRH-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields of research and industry.

Preparation Methods

The synthesis of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on minimizing the use of hazardous reagents and solvents, making the process more environmentally friendly.

Chemical Reactions Analysis

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: undergoes various types of chemical reactions, including:

Properties

IUPAC Name

3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJANZXEVWKZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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